2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
“2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Scientific Research Applications
Reactivity and Potential Applications
Compounds with the 1,2,4-triazole moiety, similar to the structure of 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, demonstrate significant chemical and biological potential due to their versatile reactivity and functionality. Recent studies and reviews highlight the broad spectrum of applications that compounds containing the 1,2,4-triazole ring system can have, particularly in medicinal chemistry, agriculture, and materials science.
Chemical Reactivity and Pharmacological Activity
A review on the reactivity of 1,2,4-triazole-3-thione derivatives outlines their high antioxidant and antiradical activity, along with a positive impact on biochemical processes in patients exposed to high radiation doses. These compounds, including variations like 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, are compared to biogenic amino acids for their free SH-group, similar to cysteine, indicating their potential in synthesizing biologically active derivatives (Kaplaushenko, 2019).
Diverse Biological Applications
The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole are extensively studied, highlighting their significance not only in pharmaceutical and medical fields but also in engineering, metallurgy, and agriculture. These derivatives are used in optical materials, photosensitizers, antioxidants, and as corrosion inhibitors, demonstrating their wide applicability beyond biological contexts (Parchenko, 2019).
Industrial Use and Synthetic Applications
A review focused on amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry illustrates their use in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The diversity of applications, including analytical reagents and heat-resistant polymers, underscores the importance of such compounds in various industrial and scientific research applications (Nazarov et al., 2021).
Biological Features and Potential Drug Development
Research into the biological features of new 1,2,4-triazole derivatives has shown these compounds to possess antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This indicates the potential for developing new therapeutics based on these structures, including 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and similar compounds (Ohloblina, 2022).
properties
IUPAC Name |
2-[[5-[1-(4-chloroanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6OS/c1-3-8-22-14(20-21-15(22)24-9-13(23)19-17)10(2)18-12-6-4-11(16)5-7-12/h3-7,10,18H,1,8-9,17H2,2H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOVMJJQDCUFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1CC=C)SCC(=O)NN)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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